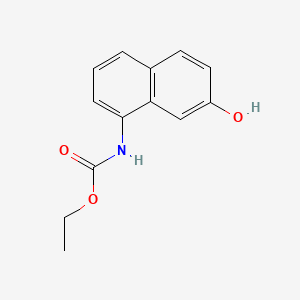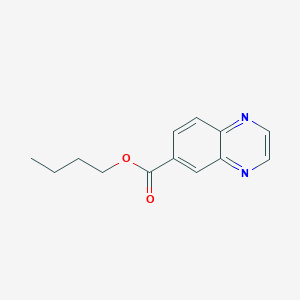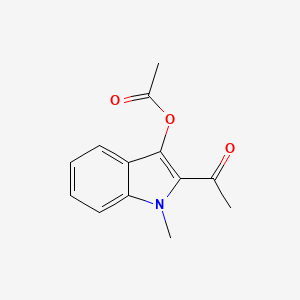
Ethyl (7-hydroxy-1-naphthyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbamato de etilo (7-hidroxi-1-naftil) es un compuesto orgánico con la fórmula molecular C13H13NO3. Es un derivado del naftaleno, un hidrocarburo aromático policíclico, y presenta un grupo carbamato unido al grupo etilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
Síntesis a partir de 7-hidroxi-1-naftilamina:
Métodos de Producción Industrial:
- Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. Esto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones:
-
Oxidación:
- El carbamato de etilo (7-hidroxi-1-naftil) puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Productos Principales: La oxidación puede llevar a la formación de quinonas u otros derivados oxidados.
-
Reducción:
- Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos Principales: La reducción puede resultar en la formación de aminas u otros derivados reducidos.
-
Sustitución:
- Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo o en el grupo carbamato.
Reactivos Comunes: Agentes halogenantes, agentes alquilantes o agentes acilantes.
Productos Principales: Derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química:
- El carbamato de etilo (7-hidroxi-1-naftil) se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
- Sirve como bloque de construcción para el desarrollo de nuevos materiales y entidades químicas.
Biología:
- Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
- Se utiliza en el desarrollo de moléculas bioactivas y productos farmacéuticos.
Medicina:
- Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
- Se investiga su papel en los sistemas de administración de fármacos y como profármaco.
Industria:
- El carbamato de etilo (7-hidroxi-1-naftil) se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
- También se utiliza en el desarrollo de productos químicos especiales para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción del carbamato de etilo (7-hidroxi-1-naftil) implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo y el grupo carbamato desempeñan un papel crucial en su actividad biológica. El compuesto puede unirse a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Esta interacción puede resultar en diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos Similares:
-
N-(7-hidroxi-1-naftil)acetamida:
- Estructura similar con un grupo acetamida en lugar de un grupo carbamato.
- Se utiliza en aplicaciones similares pero puede exhibir diferentes actividades biológicas.
-
7-hidroxi-1-naftilamina:
- Precursor en la síntesis de carbamato de etilo (7-hidroxi-1-naftil).
- Se utiliza en la síntesis de tintes y pigmentos.
-
Carbamato de etilo (7-metoxi-1-naftil):
- Estructura similar con un grupo metoxi en lugar de un grupo hidroxilo.
- Exhibe diferentes propiedades químicas y biológicas.
Singularidad:
- El carbamato de etilo (7-hidroxi-1-naftil) es único debido a la presencia tanto del grupo hidroxilo como del grupo carbamato, lo que contribuye a su reactividad química y actividad biológica distintivas. La combinación de estos grupos funcionales permite aplicaciones versátiles en diversos campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Número CAS |
68214-72-2 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl N-(7-hydroxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16) |
Clave InChI |
KJADDPWIRVBKPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)




![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)


![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)

